Azido-PEG1-Val-Cit-PAB-PNP
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Overview
Description
Azido-PEG1-Val-Cit-PAB-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound features a polyethylene glycol (PEG) unit, a valine-citrulline (Val-Cit) dipeptide, and a para-aminobenzyl (PAB) spacer, terminated with a p-nitrophenyl (PNP) ester. The Val-Cit dipeptide is specifically cleaved by cathepsin B, an enzyme present in lysosomes, making this linker highly selective for intracellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG1-Val-Cit-PAB-PNP involves multiple steps:
Dipeptide Coupling: The Val-Cit dipeptide is coupled to the PEG unit using standard peptide coupling reagents.
Spacer Attachment: The PAB spacer is attached to the dipeptide.
Azide Introduction: An azide group is introduced to facilitate click chemistry reactions.
PNP Ester Formation: The final step involves the formation of the PNP ester, which serves as a reactive group for conjugation with antibodies
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting reactions in large reactors with precise control over temperature, pH, and reaction time.
Purification: Using chromatography techniques to purify the final product.
Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures
Types of Reactions:
Click Chemistry: this compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): It can also react with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.
Major Products:
Scientific Research Applications
Azido-PEG1-Val-Cit-PAB-PNP has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Facilitates the study of intracellular processes by enabling targeted drug delivery.
Medicine: Integral in the development of ADCs for targeted cancer therapy, improving the efficacy and reducing the side effects of chemotherapy
Industry: Employed in the production of bioconjugates for diagnostic and therapeutic purposes
Mechanism of Action
The mechanism of action of Azido-PEG1-Val-Cit-PAB-PNP involves:
Comparison with Similar Compounds
Azido-PEG3-Val-Cit-PAB-PNP: Another cleavable linker with a longer PEG unit, offering different solubility and stability properties.
Azido-PEG1-Val-Cit-PABC-PNP: A similar compound with a slightly different spacer, affecting its reactivity and stability.
Uniqueness: Azido-PEG1-Val-Cit-PAB-PNP is unique due to its specific cleavage by cathepsin B, making it highly selective for intracellular environments. Its azide group also allows for versatile click chemistry applications, making it a valuable tool in the synthesis of ADCs .
Properties
IUPAC Name |
[4-[[(2S)-2-[[(2R)-2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N9O10/c1-19(2)26(37-25(40)13-16-47-17-15-34-38-32)28(42)36-24(4-3-14-33-29(31)43)27(41)35-21-7-5-20(6-8-21)18-48-30(44)49-23-11-9-22(10-12-23)39(45)46/h5-12,19,24,26H,3-4,13-18H2,1-2H3,(H,35,41)(H,36,42)(H,37,40)(H3,31,33,43)/t24-,26+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMQFNYRKSXSMZ-AZGAKELHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N9O10 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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